Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate
Description
Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate is a heterocyclic compound featuring a benzoate ester linked to a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 3-position. The 1,2,4-oxadiazole moiety is a planar, electron-deficient aromatic system with low aromaticity, as confirmed by X-ray crystallography studies of related compounds . This structural motif is commonly employed in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The cyclopropyl substituent introduces steric and electronic effects that may influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-13(16)10-6-4-9(5-7-10)12-14-11(15-18-12)8-2-3-8/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVSCLALMNQAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate typically follows these key steps:
- Formation of the 1,2,4-oxadiazole ring via cyclization reactions involving amidoximes or nitrile oxides with appropriate carboxylic acid derivatives or esters.
- Introduction of the cyclopropyl substituent on the oxadiazole ring, usually by using cyclopropyl-containing precursors.
- Esterification of the benzoic acid moiety to yield the methyl ester.
Preparation of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration reactions between amidoximes and carboxylic acid derivatives. For instance, amidoximes derived from cyclopropyl-substituted nitriles react with 4-substituted benzoic acid derivatives or their activated forms (acid chlorides or esters) to form the oxadiazole ring.
Typical reaction conditions include:
- Use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid.
- Heating under reflux in solvents like acetonitrile or toluene.
- Reaction times ranging from several hours to overnight.
Esterification of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic Acid
Once the oxadiazole-substituted benzoic acid is obtained, it is converted to the methyl ester via esterification:
- Catalysts: Concentrated sulfuric acid or thionyl chloride can be used to catalyze the esterification.
- Solvents: Methanol is the typical solvent for esterification.
- Conditions: Refluxing methanol with the acid and catalyst for several hours yields the methyl ester.
This method is consistent with classical Fischer esterification and is supported by analogous esterification procedures reported in the literature.
Specific Preparation Routes from Patents and Literature
Related Synthetic Example from PubChem and Patent WO2013186792A2
- The synthesis involves the formation of the oxadiazole ring by treating nitrile precursors with hydroxylamine derivatives to form amidoximes.
- Subsequent cyclization with benzoic acid derivatives or their activated esters forms the oxadiazole ring.
- Esterification to methyl esters is achieved under acidic conditions using methanol.
- Reaction parameters such as temperature (room temperature to reflux), solvent choice (polar aprotic solvents like DMF or protic solvents like methanol), and molar ratios are optimized for yield.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Amidoxime formation | Cyclopropyl nitrile + hydroxylamine | Ethanol or methanol | Room temp to reflux | Formation of amidoxime intermediate |
| Cyclization to oxadiazole | Amidoxime + 4-carboxybenzoic acid derivative + POCl3 or PPA | Acetonitrile, toluene | Reflux (80-120°C) | Dehydrating agent promotes ring closure |
| Esterification | 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid + MeOH + H2SO4 or SOCl2 | Methanol | Reflux (65-70°C) | Classical Fischer esterification |
Research Findings and Yields
- The cyclization step to form the oxadiazole ring generally proceeds with moderate to high yields (60-85%) depending on the substrate purity and reaction conditions.
- Esterification yields are typically high (85-95%) when using catalytic sulfuric acid under reflux.
- Purification is commonly achieved by recrystallization or column chromatography.
- Analytical characterization (NMR, IR, MS) confirms the structure and purity of the final methyl ester compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the benzoate ester.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate has shown promising antimicrobial properties. Research indicates that compounds containing oxadiazole moieties exhibit significant activity against various bacterial strains. The unique cyclopropyl group enhances the compound's interaction with microbial targets, potentially leading to the development of new antibiotics.
Anticancer Properties
Studies have suggested that this compound may possess anticancer properties. The oxadiazole ring is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. Preliminary data indicate that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies .
Central Nervous System (CNS) Effects
Research has also explored the neuroprotective effects of this compound. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. The ability to cross the blood-brain barrier could make it a suitable candidate for further studies in neuropharmacology.
Material Science
Polymer Chemistry
this compound can be utilized as a monomer in polymer synthesis. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in creating materials for high-performance applications such as aerospace and automotive industries.
Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives. Its ability to form strong bonds with various substrates can enhance the durability and performance of coatings used in harsh environments.
Agricultural Science
Pesticidal Activity
The potential pesticidal properties of this compound have been investigated. Compounds with oxadiazole structures are known to exhibit insecticidal and fungicidal activities. Research indicates that this compound may effectively control agricultural pests and pathogens, contributing to sustainable agricultural practices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; further studies recommended for mechanism elucidation. |
| Study C | Polymer Applications | Developed a new polymer blend with improved thermal stability compared to traditional materials. |
| Study D | Pesticidal Activity | Showed effective control over aphid populations in field trials; potential for use as a natural pesticide. |
Mechanism of Action
The mechanism of action of methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The table below compares key structural and physical properties of Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate with analogs bearing different substituents on the oxadiazole ring:
Notes:
Positional Isomerism on the Benzoate Ring
Positional isomerism influences electronic distribution and intermolecular interactions:
The para-substituted derivatives generally exhibit better crystallinity and thermal stability compared to ortho analogs due to reduced steric strain .
Structural and Electronic Analysis
The cyclopropyl group’s sp³-hybridized carbons introduce angle strain, which may affect reactivity in nucleophilic or electrophilic reactions compared to linear alkyl chains .
Biological Activity
Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 239.25 g/mol
The compound features a benzoate moiety linked to a cyclopropyl-substituted oxadiazole ring, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole ring exhibit notable antimicrobial activity. This compound has been tested against various bacterial and fungal strains. A study reported that derivatives of oxadiazoles showed effectiveness against resistant strains of bacteria, suggesting potential use in treating infections caused by antibiotic-resistant organisms .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. It was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis and disrupting cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| HeLa | 8.3 | Cell cycle disruption |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines in macrophages, thus reducing inflammation in models of acute and chronic inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
- Cytokine Modulation : By modulating cytokine levels, it can influence inflammatory responses.
Case Studies and Research Findings
Several studies have documented the effects of this compound in various experimental setups:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the effectiveness against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus.
-
Anticancer Activity Assessment :
- A comparative study involving several oxadiazole derivatives noted that this compound exhibited superior activity compared to other derivatives with different substituents.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoate, and how can purity be optimized?
Answer: Synthesis typically involves coupling reactions between cyclopropane-containing precursors and benzoate derivatives. For example, analogous compounds (e.g., 3-methyl-1,2,4-oxadiazole derivatives) are synthesized via condensation of amidoximes with activated esters under mild acidic conditions . Key steps include:
- Reaction Optimization : Use anhydrous solvents (e.g., DMF or THF) and catalysts like EDCI/HOBt for efficient coupling.
- Purity Assurance : Monitor reactions via TLC (Rf values ~0.33–0.46 for similar compounds) and confirm purity using LC-MS (>95% by area) and ¹H/¹³C NMR to detect unreacted starting materials or byproducts .
- Crystallization : Purify via recrystallization from ethanol or ethyl acetate/hexane mixtures, noting melting points (e.g., 98–149°C for structurally related compounds) .
Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy : ¹H NMR (δ 7.5–8.0 ppm for aromatic protons; δ 1.0–1.5 ppm for cyclopropyl CH₂) and ¹³C NMR (δ 165–170 ppm for ester carbonyl, δ 95–110 ppm for oxadiazole carbons) are critical for confirming substituent positions .
- X-ray Crystallography : Planarity of the 1,2,4-oxadiazole ring (bond lengths: C=N ~1.30 Å, N–O ~1.36 Å) and dihedral angles between the benzoate and oxadiazole moieties can be analyzed using SHELX software for refinement . For example, bond angles in analogous compounds (e.g., methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate) show heterodiene character with low aromaticity .
Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₂N₂O₃; exact mass calculated as 256.0848 g/mol) .
- HPLC : Assess chromatographic purity using C18 columns (e.g., 70:30 acetonitrile/water mobile phase).
- Thermal Analysis : Determine melting point consistency (e.g., 98–122°C for related esters) and stability via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature may favor interactions with electron-rich biological targets .
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., Plasmodium falciparum targets, given the antiplasmodial activity of analogous 1,2,4-oxadiazoles) . Prioritize docking poses with hydrogen bonds to the oxadiazole N-atoms or ester carbonyl.
Q. What strategies resolve contradictions between synthetic yields and computational reaction feasibility predictions?
Answer:
- Mechanistic Re-evaluation : Use in situ IR spectroscopy to detect intermediates (e.g., nitrile oxides in oxadiazole formation) .
- Solvent/Additive Screening : Test polar aprotic solvents (e.g., DMSO) or additives (e.g., DMAP) to stabilize transition states predicted by DFT but not observed experimentally .
- Kinetic Analysis : Compare Arrhenius parameters (Eₐ, ΔG‡) from computational models with experimental rate data .
Q. How can researchers design assays to evaluate the compound’s biological activity while minimizing false positives?
Answer:
- Target Selection : Prioritize enzymes with conserved oxadiazole-binding pockets (e.g., bacterial histidine kinases or viral proteases) .
- Dose-Response Curves : Use a 10-point dilution series (0.1–100 µM) to calculate IC₅₀ values. Include controls for ester hydrolysis (e.g., incubate with esterases and re-test activity) .
- Counter-Screens : Test against related off-targets (e.g., human kinases) to assess selectivity. For example, 1,2,4-oxadiazoles with cyclopropyl groups show reduced cytotoxicity in mammalian cells .
Q. What methods address challenges in isolating stereoisomers or regioisomers during synthesis?
Answer:
- Chiral Chromatography : Use Chiralpak IA/IB columns with heptane/ethanol gradients to resolve enantiomers (if applicable).
- Regioselective Protection : Introduce temporary protecting groups (e.g., tert-butyl esters) to direct reaction pathways and minimize side products .
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between cyclopropyl and aromatic protons to confirm regiochemistry .
Q. How should researchers handle discrepancies in crystallographic data versus spectroscopic assignments?
Answer:
- Validation via SHELXL : Refine X-ray data with SHELXL, ensuring R-factor convergence (<5%). Cross-validate bond lengths/angles with DFT-optimized structures .
- Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation (e.g., cyclopropyl ring puckering) that may explain spectral splitting not observed in static crystal structures .
Methodological Notes
- Safety : Classify the compound as Acute Toxicity Category 4 (oral/dermal/inhalation) per CLP regulations. Use PPE (gloves, goggles) and fume hoods during handling .
- Data Reproducibility : Archive raw spectra, chromatograms, and crystallographic data (CIF files) in open-access repositories for peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
